6-Fluoro-1-propan-2-ylbenzimidazol-2-amine
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Overview
Description
6-Fluoro-1-propan-2-ylbenzimidazol-2-amine is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with isopropylamine and a suitable carbonyl compound, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-propan-2-ylbenzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The fluorine atom and isopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds.
Scientific Research Applications
6-Fluoro-1-propan-2-ylbenzimidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as dyes and polymers, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, lacks the fluorine and isopropyl substituents.
2-Aminobenzimidazole: Similar structure but without the fluorine and isopropyl groups.
6-Fluorobenzimidazole: Contains the fluorine atom but lacks the isopropyl group.
Uniqueness
6-Fluoro-1-propan-2-ylbenzimidazol-2-amine is unique due to the presence of both the fluorine atom and the isopropyl group, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-fluoro-1-propan-2-ylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3/c1-6(2)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNRWCLRWOTCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)F)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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